LLL3

描述

属性

CAS 编号 |

63972-38-3 |

|---|---|

分子式 |

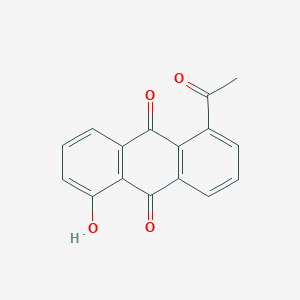

C16H10O4 |

分子量 |

266.25 g/mol |

IUPAC 名称 |

1-acetyl-5-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H10O4/c1-8(17)9-4-2-5-10-13(9)15(19)11-6-3-7-12(18)14(11)16(10)20/h2-7,18H,1H3 |

InChI 键 |

RROLKYCVTJGMND-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |

规范 SMILES |

CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LLL3; LLL-3; LLL 3 |

产品来源 |

United States |

Foundational & Exploratory

LLL3: A Deep Dive into its Mechanism of Action as a STAT3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LLL3, a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Persistent activation of STAT3 is a key driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This compound has demonstrated potential as an anti-cancer agent by effectively inhibiting the STAT3 signaling pathway.

Core Mechanism of Action: Disruption of STAT3 Signaling

This compound functions as a direct inhibitor of STAT3. Its mechanism of action centers on disrupting key steps in the STAT3 signaling cascade, ultimately leading to the induction of apoptosis in cancer cells with constitutive STAT3 activation. The primary steps in this compound's mechanism are:

-

Inhibition of STAT3 Phosphorylation and Dimerization: this compound has been shown to inhibit the phosphorylation of STAT3 at the critical tyrosine 705 residue. This phosphorylation event is essential for the subsequent homodimerization of STAT3 monomers. By preventing this initial activation step, this compound effectively blocks the formation of functional STAT3 dimers.[1]

-

Blockade of STAT3 DNA Binding and Transcriptional Activity: Consequently, the inhibition of dimerization prevents the translocation of STAT3 to the nucleus and its binding to the DNA of target genes. This compound has been observed to inhibit STAT3-dependent transcriptional and DNA binding activities.[2][3] This blockade prevents the expression of downstream genes that are crucial for tumor cell survival and proliferation, such as the anti-apoptotic protein Bcl-xL and the cell cycle regulator Cyclin D1.[1]

-

Induction of Apoptosis: By downregulating the expression of these key survival genes, this compound treatment leads to the induction of programmed cell death, or apoptosis, in cancer cells. This is evidenced by the increased cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, both hallmarks of apoptosis.[2]

The following diagram illustrates the STAT3 signaling pathway and the points of inhibition by this compound.

Caption: STAT3 signaling pathway and this compound's points of inhibition.

Quantitative Data Summary

While specific IC50 values for this compound in glioblastoma cell lines were not detailed in the reviewed literature, the compound has been shown to inhibit the viability of U87, U373, and U251 glioblastoma cells.[2][3] For reference, a more potent structural analogue of this compound, LLL12, has reported IC50 values in various cancer cell lines. The in vivo efficacy of this compound has been demonstrated in a mouse model of glioblastoma.

| Parameter | Cell Line / Model | Value | Reference |

| Median Survival | U87 Glioblastoma Mouse Model | 28.5 days (this compound treated) vs. 16 days (vehicle) | [2][3] |

| IC50 (LLL12) | U266 (Multiple Myeloma) | 490 nM | |

| IC50 (LLL12) | ARH-77 (Multiple Myeloma) | 1.96 µM |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

STAT3 DNA Binding Assay (ELISA-based)

This protocol is based on a common method for assessing STAT3 DNA binding activity in nuclear extracts.

-

Nuclear Extract Preparation:

-

Culture glioblastoma cells (e.g., U87, U373) to 80-90% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest cells and isolate nuclear extracts using a commercial nuclear extraction kit or a standard protocol involving hypotonic lysis followed by high-salt extraction of the nuclei.

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

-

ELISA Procedure:

-

Use a commercially available STAT3 Transcription Factor Assay Kit.

-

Add 5-10 µg of nuclear extract to wells of a 96-well plate pre-coated with a double-stranded DNA sequence containing the STAT3 consensus binding site.

-

Incubate for 1-2 hours at room temperature to allow for STAT3 binding to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific to STAT3 and incubate for 1 hour.

-

Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by incubation for 1 hour.

-

Wash and add a chromogenic HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

A decrease in absorbance in this compound-treated samples compared to controls indicates inhibition of STAT3 DNA binding.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the effect of this compound on the viability of glioblastoma cells.

-

Cell Seeding:

-

Seed glioblastoma cells (e.g., U87, U373, U251) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Culture glioblastoma cells in 6-well plates.

-

Treat the cells with this compound at the desired concentration for 24-48 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add additional 1X Annexin V binding buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

In Vivo Glioblastoma Mouse Model

This protocol describes a xenograft model to assess the in vivo efficacy of this compound.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude mice).

-

-

Tumor Cell Implantation:

-

Harvest cultured human glioblastoma cells (e.g., U87).

-

Intracranially inject 1 x 10^5 cells in a small volume (e.g., 5 µL) into the brain of each mouse using a stereotactic apparatus.

-

-

This compound Treatment:

-

Begin treatment a few days post-implantation (e.g., day 3).

-

Administer this compound intraperitoneally at a specified dose (e.g., 5 mg/kg) daily or on a set schedule.

-

Include a control group receiving vehicle (e.g., DMSO).

-

-

Monitoring and Endpoint:

-

Monitor the mice for tumor-related symptoms and body weight changes.

-

The primary endpoint is typically survival time, measured from the day of implantation.

-

At the end of the study, brains can be harvested for histological analysis to assess tumor size and invasion.

-

The following diagram provides a visual representation of a typical experimental workflow for evaluating a STAT3 inhibitor like this compound.

Caption: A representative experimental workflow for the evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. LLL-3 inhibits STAT3 activity, suppresses glioblastoma cell growth and prolongs survival in a mouse glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] LLL-3 inhibits STAT3 activity, suppresses glioblastoma cell growth and prolongs survival in a mouse glioblastoma model | Semantic Scholar [semanticscholar.org]

The STAT3 Inhibitor LLL3: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it promotes proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. The small molecule LLL3 has emerged as a direct inhibitor of STAT3, demonstrating promising preclinical anti-cancer activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in drug development. It details the mechanism of action, experimental protocols for key biological assays, and quantitative data on its inhibitory effects.

Discovery and Rationale

This compound was developed as a structural analog of STA-21, an earlier-identified STAT3 inhibitor. The rationale behind its development was to create a compound with a smaller molecular weight that would be easier to synthesize while retaining or improving upon the STAT3 inhibitory activity of its predecessor.[1] this compound was identified through a structure-based design approach, with computational modeling and docking simulations indicating its potential to bind to the STAT3 protein.

Synthesis of this compound

Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting the function of the STAT3 protein. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[2][3] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing STAT3 dimerization via reciprocal SH2 domain interactions.[4][5] These STAT3 dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.

This compound disrupts this cascade by inhibiting the dimerization and phosphorylation of STAT3.[4] This prevents the nuclear translocation of STAT3 and subsequently downregulates the expression of STAT3-dependent genes, such as the anti-apoptotic proteins Bcl-xL and survivin, and the cell cycle regulator cyclin D1.[6] The net effect of this compound treatment is the induction of apoptosis and inhibition of cell proliferation in cancer cells with constitutively active STAT3.

References

- 1. LLL12, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of LLL3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes available preclinical data on the STAT3 inhibitor LLL3. It should be noted that publicly accessible, quantitative pharmacokinetic data for this compound is limited. Where applicable, data from structurally related compounds are presented for comparative purposes, with the distinction clearly noted.

Executive Summary

This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in oncogenesis and inflammatory diseases. Persistent activation of STAT3 is a hallmark of many cancers, making it a compelling therapeutic target. This compound exerts its pharmacodynamic effects by disrupting STAT3 signaling, leading to reduced cell viability and induction of apoptosis in cancer cells with constitutive STAT3 activation. This guide provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of this compound, details the experimental protocols used to characterize its activity, and presents visual workflows and signaling pathways to aid in understanding its mechanism of action.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as oral bioavailability, plasma half-life, clearance rate, and volume of distribution, are not extensively reported in the public domain. However, studies on other small molecule STAT3 inhibitors provide context for the potential pharmacokinetic profile of this class of compounds.

Absorption and Bioavailability

The oral bioavailability of small molecule STAT3 inhibitors can be variable. For instance, a study on the triazolothiadiazine STAT3 pathway inhibitor, UPCDC-10205, in mice demonstrated a low oral bioavailability of approximately 5%.[1] In contrast, another STAT3 inhibitor, LY5, which is a structural analog of LLL12, has been shown to have excellent oral bioavailability in both mice and dogs.[2] The specific oral bioavailability of this compound remains to be determined through formal preclinical studies.

Distribution

Data regarding the volume of distribution for this compound is not currently available.

Metabolism

The metabolic profile of this compound has not been publicly detailed. Studies on other STAT3 inhibitors, such as UPCDC-10205, have identified phase II metabolism, specifically direct glucuronidation, as a primary route of clearance.[1] This finding suggests that microsomal stability assays, which primarily assess phase I metabolism, may not fully predict the in vivo metabolic fate of such compounds.[1]

Excretion

The routes and rate of excretion for this compound and its potential metabolites have not been characterized.

Tabulated Pharmacokinetic Data (Surrogate Compounds)

| Compound | Animal Model | Route of Administration | Oral Bioavailability (%) | Key Findings |

| UPCDC-10205 | Mice | IV, PO | ~5 | Rapid plasma clearance due to phase II metabolism (glucuronidation).[1] |

| LY5 | Mice, Dogs | IV, IP, PO | Excellent | Good oral bioavailability was observed.[2] |

Note: The data presented above are for compounds structurally related or belonging to the same class as this compound and should not be directly extrapolated to this compound.

Pharmacodynamics

This compound is a direct inhibitor of STAT3, targeting its signaling pathway, which is crucial for the proliferation and survival of many cancer cells.

Mechanism of Action

STAT3 is a transcription factor that, upon activation via phosphorylation, dimerizes, translocates to the nucleus, and binds to DNA to regulate the expression of genes involved in cell growth, survival, and differentiation.[3][4] this compound has been shown to inhibit the STAT3 signaling pathway.[5] Specifically, it has been observed to inhibit STAT3-dependent transcriptional and DNA binding activities.[5] The disruption of this pathway leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells with constitutively active STAT3.[5]

In Vitro Efficacy

In vitro studies have demonstrated that this compound effectively reduces the viability of various human glioblastoma cell lines, including U87, U373, and U251, which express constitutively activated STAT3.[5] Furthermore, this compound treatment induces apoptosis in these cell lines, as evidenced by increased cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3.[5]

In Vivo Efficacy

In a mouse tumor model using U87 glioblastoma cells, treatment with this compound resulted in a significant extension of survival compared to vehicle-treated mice (28.5 vs. 16 days).[5] The treated mice also exhibited smaller intracranial tumors and no signs of contralateral invasion.[5] These findings suggest that this compound has the potential to be an effective therapeutic agent for glioblastomas characterized by constitutive STAT3 activation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound and similar STAT3 inhibitors.

STAT3 DNA Binding Assay (ELISA-based)

This assay measures the ability of activated STAT3 from nuclear extracts to bind to its specific DNA consensus sequence immobilized on a plate.[3]

Protocol:

-

Nuclear Extract Preparation: Treat cells with the test compound (e.g., this compound) for a specified duration. Prepare nuclear extracts from the treated cells.

-

Binding Reaction: Add 20 µg of nuclear extract to wells of an ELISA plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.[3]

-

Incubation: Incubate the plate to allow for STAT3-DNA binding.

-

Primary Antibody: Add a primary antibody specific to STAT3.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a developing solution and measure the absorbance at a specific wavelength. The signal intensity is proportional to the amount of STAT3 bound to the DNA.

STAT3-Dependent Dual-Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of STAT3.[6]

Protocol:

-

Cell Seeding: Seed cells engineered to express a luciferase reporter gene under the control of a STAT3-responsive promoter in a 96-well plate.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

Stimulation (Optional): If assessing inhibition of induced STAT3 activity, stimulate the cells with a cytokine like IL-6.[7]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.[6]

-

Luminescence Measurement: Add the luciferase assay substrate and measure the firefly luciferase activity using a luminometer. A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell number and transfection efficiency.[7]

PARP and Caspase-3 Cleavage Assays (Western Blot)

These assays detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the test compound for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved forms of PARP and caspase-3 indicates the induction of apoptosis.

Visualizations

Signaling Pathway Diagram

Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of this compound's pharmacodynamic effects.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent inhibition of the STAT3 signaling pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells with aberrant STAT3 activity. While its pharmacodynamic profile is increasingly well-characterized, a comprehensive understanding of its pharmacokinetic properties is necessary to advance its development. Further studies are required to elucidate the absorption, distribution, metabolism, and excretion of this compound to establish a clear pharmacokinetic-pharmacodynamic relationship and to optimize dosing strategies for potential clinical applications. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals working on this compound and other STAT3-targeting therapeutics.

References

- 1. Toxicity, pharmacokinetics and metabolism of a novel inhibitor of IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

In Vitro Evaluation of LLL3 as a STAT3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of LLL3, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the core methodologies, quantitative data, and underlying signaling pathways pertinent to the assessment of this compound's efficacy and mechanism of action.

Introduction to STAT3 and the Role of this compound

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Persistent activation of STAT3 is a hallmark of many human cancers, including glioblastoma, and is often associated with tumor progression and resistance to therapy.[1] this compound is a structural analog of the known STAT3 inhibitor STA-21 and has been identified as an inhibitor of STAT3 activity.[1] It functions by inhibiting the STAT3-dependent transcriptional and DNA binding activities, thereby impeding its oncogenic functions.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro effects of this compound on glioblastoma cell lines.

Table 1: Effect of this compound on the Viability of Human Glioblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Cell Viability | Citation |

| U87 | 10 - 40 | 72 | Significant decrease in viability | [1] |

| U251 | 10 - 40 | 72 | Significant decrease in viability | [1] |

| U373 | 10 - 40 | 72 | Significant decrease in viability | [1] |

| U87 | 30 | 72 | <10% viability | [1] |

| U251 | 30 | 72 | <10% viability | [1] |

| U373 | 30 | 72 | <10% viability | [1] |

Table 2: Induction of Apoptosis by this compound in Human Glioblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Apoptotic Marker | Method of Detection | Citation |

| U87 | 20 | Cleaved PARP and Caspase-3 | Western Blot | [1] |

| U251 | 20 | Cleaved PARP and Caspase-3 | Western Blot | [1] |

| U373 | 20 | Cleaved PARP and Caspase-3 | Western Blot | [1] |

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their respective receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in critical cellular processes that can contribute to tumorigenesis when dysregulated.

References

Structural Analogs of LLL3 for STAT3 Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis. In normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, primarily initiated by cytokines and growth factors. However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers, where it drives tumor progression, metastasis, and chemoresistance. This has established STAT3 as a compelling therapeutic target for the development of novel anticancer agents.

Small molecule inhibitors that directly target STAT3 have emerged as a promising strategy to counteract its oncogenic functions. Among these, LLL3, a structural analog of STA-21, has demonstrated the ability to inhibit STAT3 activity. This technical guide provides a comprehensive overview of this compound and its structural analogs, with a focus on their role in targeting the STAT3 signaling pathway. We will delve into the available quantitative data, detailed experimental protocols for assessing STAT3 inhibition, and visualizations of the key signaling pathways and experimental workflows.

Structural Analogs of this compound

This compound was identified through a structure-based design approach as a structural analog of the known STAT3 inhibitor, STA-21.[1] Further optimization of this chemical scaffold led to the development of LLL12, another potent STAT3 inhibitor.[2][3] While a comprehensive library of this compound structural analogs with detailed structure-activity relationship (SAR) studies is not extensively documented in publicly available literature, the comparison between this compound and its close analog LLL12 provides valuable insights into the structural requirements for potent STAT3 inhibition.

Computer modeling and docking simulations have suggested that these molecules bind directly to the SH2 domain of the STAT3 monomer, specifically at the phosphoryl tyrosine 705 (pTyr705) binding site.[2] This interaction prevents the dimerization of STAT3, a critical step for its activation and subsequent nuclear translocation and DNA binding.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound and its analog LLL12, along with other relevant STAT3 inhibitors, in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in reducing a specific biological activity by 50%.

Table 1: IC50 Values of LLL12 in Human Multiple Myeloma (MM) Cell Lines [2]

| Cell Line | IC50 (µM) |

| U266 | 0.26 ± 0.04 |

| RPMI 8226 | 0.53 ± 0.08 |

| ARH-77 | 0.41 ± 0.06 |

| IM-9 | 1.96 ± 0.21 |

| Primary MM Cells (Patient 1) | 0.39 ± 0.05 |

| Primary MM Cells (Patient 2) | 0.48 ± 0.07 |

Table 2: Comparative IC50 Values of LLL12 and Other STAT3 Inhibitors in Various Cancer Cell Lines [4]

| Cell Line | LLL12 (µM) | WP1066 (µM) | S3I-201 (µM) |

| MDA-MB-231 (Breast) | 0.16 ± 0.03 | >5 | >10 |

| MDA-MB-468 (Breast) | 0.44 ± 0.06 | 2.91 ± 0.38 | >10 |

| HPAC (Pancreatic) | 0.29 ± 0.04 | 4.12 ± 0.51 | >10 |

| U87 (Glioblastoma) | 3.09 ± 0.42 | >5 | >10 |

| U251 (Glioblastoma) | 0.87 ± 0.11 | >5 | >10 |

| U373 (Glioblastoma) | 0.75 ± 0.09 | >5 | >10 |

Signaling Pathways and Mechanisms of Inhibition

The canonical STAT3 signaling pathway is initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-6) and growth factors (e.g., EGF), to their cognate receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs) or other tyrosine kinases like Src, which in turn phosphorylate STAT3 at the critical tyrosine 705 residue. Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in cell survival (e.g., Bcl-2, Bcl-xL, Survivin) and proliferation (e.g., Cyclin D1).

This compound and its analogs primarily act by inhibiting the dimerization of STAT3, thereby preventing its downstream signaling functions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of STAT3 inhibitors.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection of phosphorylated STAT3 (Tyr705) in cell lysates to assess the inhibitory effect of a compound.

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with the STAT3 inhibitor or vehicle control for the desired time.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

STAT3 DNA Binding Assay (ELISA-based)

This assay measures the ability of activated STAT3 in nuclear extracts to bind to a specific DNA sequence.

-

Nuclear Extract Preparation:

-

Treat cells with the inhibitor and/or a STAT3 activator (e.g., IL-6).

-

Isolate nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis followed by high-salt extraction of the nuclei.

-

Determine the protein concentration of the nuclear extracts.

-

-

Binding Reaction:

-

Add binding buffer to the wells of a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

-

Add the nuclear extracts (5-10 µg) to the wells, with or without the test inhibitor.

-

Incubate for 1 hour at room temperature to allow STAT3-DNA binding.

-

-

Detection:

-

Wash the wells several times to remove unbound proteins.

-

Add a primary antibody specific for STAT3 and incubate for 1 hour.

-

Wash the wells and add an HRP-conjugated secondary antibody for 1 hour.

-

Wash the wells and add a colorimetric substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of STAT3 DNA binding activity compared to the vehicle-treated control.

-

References

- 1. LLL-3 inhibits STAT3 activity, suppresses glioblastoma cell growth and prolongs survival in a mouse glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LLL3: A Potent Inducer of Apoptosis in Cancer Cells via STAT3 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule LLL3 and its role in inducing apoptosis in cancer cells. This compound acts as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein frequently overactivated in a variety of human cancers. By blocking STAT3 activity, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, ultimately leading to programmed cell death. This document details the mechanism of action of this compound, summarizes its effects on various cancer cell lines, provides detailed experimental protocols for assessing its efficacy, and visualizes the core signaling pathways involved.

Introduction

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical components of cellular signaling, transducing signals from cytokines and growth factors to the nucleus to regulate gene expression. Among the STAT family members, STAT3 has been identified as a pivotal player in cancer progression. Constitutive activation of STAT3 is observed in a wide range of malignancies, including glioblastoma, leukemia, breast, and prostate cancers. This aberrant activation contributes to oncogenesis by promoting cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Consequently, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy in oncology.

This compound is a small molecule inhibitor designed to specifically target the STAT3 signaling pathway. Its mechanism of action involves the disruption of STAT3 phosphorylation and dimerization, which are essential steps for its activation and subsequent translocation to the nucleus to regulate gene expression. This guide will delve into the technical aspects of this compound-induced apoptosis, providing researchers and drug development professionals with the necessary information to evaluate and utilize this compound in pre-clinical studies.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The primary mechanism by which this compound induces apoptosis is through the direct inhibition of STAT3. This inhibition disrupts the canonical STAT3 signaling cascade, which is often constitutively active in cancer cells.

The STAT3 Signaling Cascade

Under normal physiological conditions, the activation of STAT3 is a transient process initiated by the binding of ligands such as cytokines and growth factors to their corresponding cell surface receptors. This binding leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

In cancer cells, this pathway is often dysregulated, leading to the persistent activation of STAT3. This constitutive activation results in the continuous transcription of genes that promote cell survival and inhibit apoptosis. Key anti-apoptotic genes regulated by STAT3 include members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, and Mcl-1) and other survival proteins like survivin.

This compound as a STAT3 Inhibitor

This compound exerts its pro-apoptotic effects by directly interfering with the STAT3 signaling pathway. It has been shown to inhibit STAT3 phosphorylation, a critical step for its activation. By preventing the phosphorylation of STAT3, this compound effectively blocks its dimerization and subsequent nuclear translocation. This, in turn, leads to the downregulation of STAT3 target genes that are crucial for cancer cell survival. The resulting decrease in anti-apoptotic proteins and increase in pro-apoptotic signals shifts the cellular balance towards apoptosis.

The inhibition of the STAT3 pathway by this compound triggers the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and the activation of a cascade of caspases. This ultimately leads to the execution of the apoptotic program, resulting in characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on its cytotoxic and pro-apoptotic effects.

Table 1: Cell Viability of Glioblastoma Cell Lines Treated with this compound

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |

| U87 | 20 | 72 | < 25% |

| U87 | 30 | 72 | < 10% |

| U251 | 20 | 72 | < 25% |

| U251 | 30 | 72 | < 10% |

| U373 | 20 | 72 | < 25% |

| U373 | 30 | 72 | < 10% |

Data is presented as a significant decrease in cell viability compared to untreated and DMSO-treated control cells[1].

Table 2: Apoptosis Induction in Cancer Cells by this compound

| Cell Line | Treatment | Key Apoptotic Markers |

| U87, U251, U373 | 20 µM this compound | Increased Cleaved PARP |

| K562 | This compound | Activation of Caspase-3/7 |

Evidence of apoptosis is demonstrated by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of executioner caspases[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.

Caption: Workflow for assessing this compound-induced apoptosis.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by the constitutive activation of STAT3. Its ability to specifically inhibit the STAT3 signaling pathway leads to the induction of apoptosis in a variety of cancer cell models, most notably in glioblastoma. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical investigation of this compound. Future studies should focus on expanding the range of cancer cell lines tested, elucidating the precise effects on the Bcl-2 family of proteins, and evaluating its efficacy and safety in in vivo models to pave the way for potential clinical applications.

References

An In-depth Technical Guide to the Early Preclinical Studies of LLL3-Analog STAT3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "LLL3 inhibitor" does not correspond to a specific, widely-documented compound in the scientific literature. It is likely a typographical error for "LLL-3" or "LLL12," both of which are well-characterized small molecule inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This guide focuses on the preclinical data available for LLL-3 and LLL12.

Core Tenets of LLL-3 and LLL12 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation.[1] Aberrant and persistent activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[1] LLL-3 and LLL12 are non-peptide, cell-permeable small molecules designed to inhibit STAT3 signaling. Their primary mechanism of action involves the inhibition of STAT3 phosphorylation at the tyrosine 705 residue, a critical step for its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[2][3]

Quantitative Data Presentation

Table 1: In Vitro Efficacy - IC50 Values for Cell Viability

The following table summarizes the half-maximal inhibitory concentrations (IC50) of LLL12 in various cancer cell lines, demonstrating its dose-dependent inhibitory effect on cell proliferation.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| LLL12 | SNU387 | Hepatocellular Carcinoma | 0.84 ± 0.23 | [2] |

| LLL12 | SNU398 | Hepatocellular Carcinoma | 0.96 ± 0.18 | [2] |

| LLL12 | SNU449 | Hepatocellular Carcinoma | 4.38 ± 1.25 | [2] |

| LLL12 | Hep3B | Hepatocellular Carcinoma | 2.39 ± 0.68 | [2] |

| LLL12 | U266 | Multiple Myeloma | ~0.26 - 1.96 | [3] |

| LLL12 | ARH-77 | Multiple Myeloma | ~0.26 - 1.96 | [3] |

| LLL12 | Medulloblastoma Cell Lines | Medulloblastoma | 1.07 - 5.98 | [4] |

| LLL12 | Glioblastoma Cell Lines | Glioblastoma | 1.07 - 5.98 | [4] |

| LLL12 | Breast Cancer Cell Lines | Breast Cancer | 0.16 - 3.09 | [5] |

| LLL12 | Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.16 - 3.09 | [5] |

Table 2: In Vivo Efficacy - Tumor Growth Inhibition

This table outlines the in vivo anti-tumor activity of LLL-3 and LLL12 in xenograft mouse models.

| Compound | Cancer Type | Animal Model | Dosing Regimen | Outcome | Citation |

| LLL-3 | Glioblastoma | U87 Glioblastoma Tumor-bearing Mice | Not Specified | Prolonged survival (28.5 vs 16 days) and smaller intracranial tumors compared to vehicle. | [6] |

| LLL12 | Hepatocellular Carcinoma | SNU398 Xenografts in Nude Mice | 5 mg/kg/day, intraperitoneal injection for 17 days | Significantly inhibited tumor growth compared to vehicle. | [2][7] |

| LLL12 | Non-Small Cell Lung Cancer | A549 Xenografts in Nude Mice | Low and High Doses (not specified) | Significantly reduced tumor volume and weight in a dose-dependent manner. | [8] |

| LLL12 | Multiple Myeloma | ARH-77 Xenografts in NOD/SCID Mice | Not Specified | Significantly suppressed tumor volume and weight. | [3] |

| LLL12B (prodrug of LLL12) | Triple-Negative Breast Cancer | MDA-MB-231 Orthotopic Tumor Model | 2.5 mg/kg/day, oral gavage for 28 days | Significantly reduced tumor volume and weight. | [9] |

Table 3: Pharmacokinetics and Toxicity

Limited pharmacokinetic and toxicity data are available from early preclinical studies. LLL12B, a prodrug of LLL12, was developed to improve pharmacokinetic properties.

| Compound | Parameter | Species | Finding | Citation |

| LLL12 | Toxicity | Mice | No significant difference in body weight and no observed toxicity at effective doses. | [3][8] |

| LLL12B | Oral Bioavailability | Rats | 38.0% | [10] |

| LLL12B | Plasma Levels | Rats | 5-fold higher drug levels compared to LLL12. | [10] |

| LLL12B | Acute Toxicity | Mice | No obvious reduction in body weight, suggesting little acute toxicity. | [9] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the LLL inhibitor or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11][12]

Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 to assess the inhibitory effect of the compounds.

-

Cell Lysis: Treat cells with the LLL inhibitor or vehicle control, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14][15]

Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of the LLL inhibitors.

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[16]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers (Volume = (width)^2 x length/2).

-

Treatment: Once tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the LLL inhibitor or vehicle control via the desired route (e.g., intraperitoneal or oral gavage) according to the specified dosing schedule.[7]

-

Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.[17]

Mandatory Visualizations

Signaling Pathway

References

- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LLL12, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LLL-3 inhibits STAT3 activity, suppresses glioblastoma cell growth and prolongs survival in a mouse glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. A novel small inhibitor, LLL12, targets STAT3 in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LLL12B, a Novel Small-Molecule STAT3 Inhibitor, Induces Apoptosis and Suppresses Cell Migration and Tumor Growth in Triple-Negative Breast Cancer Cells [mdpi.com]

- 10. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin | PLOS One [journals.plos.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]

Methodological & Application

LLL3 Treatment Protocol for U87 Glioblastoma Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is a highly aggressive and challenging primary brain tumor to treat. A promising therapeutic target in GBM is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is persistently activated in many cancers, including glioblastoma, and plays a crucial role in tumor cell proliferation, survival, and chemotherapy resistance.[1][2] LLL3 is a small molecule inhibitor that targets the STAT3 pathway.[1] This document provides detailed application notes and protocols for the treatment of the human glioblastoma cell line U87 with this compound, based on preclinical research findings. This compound has been shown to inhibit STAT3 activity, suppress glioblastoma cell growth, induce apoptosis, and prolong survival in animal models.[1][2][3][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound on U87 Glioblastoma Cells

| Parameter | Cell Line | Treatment Concentration | Duration | Result |

| Cell Viability | U87 | 20 µM | 72 hours | Decrease in viability[3] |

| Cell Viability | U87 | 30-40 µM | 72 hours | Further decrease in viability[3] |

| Apoptosis Induction | U87 | 20 µM | Not Specified | Increased levels of cleaved PARP and caspase-3[3] |

Table 2: In Vivo Efficacy of this compound in a U87 Glioblastoma Mouse Model

| Parameter | Animal Model | Treatment | Median Survival (Treated vs. Vehicle) | Outcome |

| Survival | U87 tumor-bearing mice | Single stereotactic injection of this compound | 28.5 days vs. 16 days | Prolonged survival, smaller intracranial tumors, no evidence of contralateral invasion[1][2][3][4] |

Experimental Protocols

U87 Cell Culture

This protocol outlines the standard procedure for culturing the U87 MG human glioblastoma cell line.

Materials:

-

U87 MG cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of U87 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at the desired density.

This compound Preparation and Application

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Complete growth medium

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 20 µM, 30 µM, 40 µM). Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

U87 cells

-

This compound (prepared as described above)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U87 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control as described above.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.

Materials:

-

U87 cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL substrate and visualize the protein bands using an imaging system. GAPDH is typically used as a loading control.

Visualization of Pathways and Workflows

Caption: this compound inhibits STAT3 phosphorylation and subsequent downstream signaling.

References

- 1. LLL-3 inhibits STAT3 activity, suppresses glioblastoma cell growth and prolongs survival in a mouse glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. LLL-3 inhibits STAT3 activity, suppresses glioblastoma cell growth and prolongs survival in a mouse glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB and STAT3 signaling in glioma: targets for future therapies - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving LLL3 for In Vivo Excellence: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the successful in vivo application of therapeutic compounds hinges on appropriate formulation and delivery. This application note provides a detailed protocol for dissolving the STAT3 inhibitor, LLL3, for in vivo studies, drawing from established methodologies for similar compounds and best practices in preclinical formulation.

Introduction to this compound and its In Vivo Application

This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in various cellular processes, including cell growth, proliferation, and apoptosis. Constitutive activation of STAT3 is implicated in the development and progression of numerous cancers, making it a promising target for therapeutic intervention. In vivo studies are critical for evaluating the efficacy and pharmacokinetics of STAT3 inhibitors like this compound. A notable study has demonstrated the potential of this compound in a mouse model of glioblastoma, where its administration led to suppressed tumor growth and prolonged survival[1].

The primary challenge in preparing this compound for in vivo use is its poor aqueous solubility. Therefore, a suitable vehicle is required to ensure its dissolution and bioavailability. This protocol outlines a widely used co-solvent formulation strategy to effectively deliver this compound in animal models.

Core Concepts in Vehicle Selection for In Vivo Studies

The choice of a vehicle for in vivo administration is governed by several critical factors:

-

Solubility: The vehicle must be capable of dissolving the compound at the desired concentration.

-

Toxicity: The vehicle itself should be non-toxic and well-tolerated by the animal model at the administered volume and concentration.

-

Route of Administration: The formulation must be suitable for the intended route, such as intraperitoneal (IP), intravenous (IV), or oral gavage.

-

Stability: The compound should remain stable in the vehicle for the duration of the experiment.

-

Biocompatibility: The formulation should not cause adverse reactions at the site of administration.

Commonly used vehicles for poorly soluble compounds in preclinical studies include a combination of solvents and surfactants such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween 80, and saline.

Signaling Pathway of STAT3 Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a STAT3 inhibitor like this compound.

Recommended Protocol for Dissolving this compound for In Vivo Studies

This protocol is based on a common vehicle formulation used for poorly water-soluble compounds in animal studies, including those for the closely related STAT3 inhibitor, LLL12[2]. It is crucial to perform a small-scale pilot study to confirm the solubility and stability of this compound in this specific formulation at the desired concentration.

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene Glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Saline (0.9% Sodium Chloride), sterile

Equipment

-

Sterile conical tubes or vials

-

Vortex mixer

-

Pipettes and sterile tips

-

Analytical balance

Formulation Composition

A widely used and effective vehicle for similar small molecule inhibitors consists of:

| Component | Percentage (v/v) |

| DMSO | 5-10% |

| PEG300 | 40% |

| Tween 80 | 5% |

| Saline | 45-50% |

Step-by-Step Dissolution Protocol

The following workflow diagram outlines the preparation of the this compound formulation.

-

Prepare Stock Solution:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a final dosing solution of 1 mg/mL, you might first prepare a 20 mg/mL stock solution in DMSO.

-

-

Add Co-solvents:

-

In a sterile tube, add the required volume of PEG300.

-

To the PEG300, add the appropriate volume of the this compound/DMSO stock solution and vortex thoroughly until the solution is clear.

-

-

Add Surfactant:

-

Add the required volume of Tween 80 to the mixture and vortex again to ensure homogeneity.

-

-

Final Dilution:

-

Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume and concentration.

-

-

Final Inspection:

-

The final formulation should be a clear solution. If precipitation occurs, gentle warming (to no more than 37°C) or sonication may be attempted. However, if the compound does not remain in solution, the formulation may need to be adjusted.

-

Example Calculation for a 1 mg/mL this compound Solution (10 mL total volume):

-

This compound: 10 mg

-

DMSO (10%): 1 mL (dissolve the 10 mg of this compound in this volume to make a 10 mg/mL stock)

-

PEG300 (40%): 4 mL

-

Tween 80 (5%): 0.5 mL

-

Saline (45%): 4.5 mL

In Vivo Administration Considerations

The following table summarizes key parameters for in vivo studies with STAT3 inhibitors, based on published data for LLL12, which can serve as a starting point for this compound studies.

| Parameter | Recommendation | Reference |

| Animal Model | Mouse xenograft models (e.g., glioblastoma, osteosarcoma) | [1][2] |

| Dosing | 5 mg/kg | [2] |

| Route of Administration | Intraperitoneal (IP) injection | [2] |

| Frequency | Once daily | [2] |

| Vehicle Control | The same vehicle mixture without this compound | [1] |

Conclusion

The successful application of this compound in in vivo studies is critically dependent on its proper dissolution and formulation. The co-solvent system of DMSO, PEG300, Tween 80, and saline provides a robust and widely used method for administering poorly soluble compounds like this compound. Researchers should always perform pilot studies to ensure the stability and solubility of their specific compound in the chosen vehicle and adhere to institutional guidelines for animal welfare. This detailed protocol serves as a comprehensive guide to facilitate the effective in vivo evaluation of the promising STAT3 inhibitor, this compound.

References

Application Notes and Protocols for LLL3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLL3 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, contributing to cell proliferation, survival, and angiogenesis. This compound exerts its biological effects by inhibiting STAT3 activity, leading to the suppression of tumor cell growth and the induction of apoptosis.[1][2] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various cell culture experiments, including detailed protocols for assessing its effects on cell viability, apoptosis, and STAT3 phosphorylation.

Mechanism of Action

This compound targets the STAT3 signaling pathway. STAT3 is a transcription factor that, upon activation via phosphorylation (primarily at tyrosine 705), dimerizes, translocates to the nucleus, and binds to the promoters of target genes involved in cell survival and proliferation. This compound has been shown to inhibit STAT3-dependent transcriptional activities.[2] By blocking this pathway, this compound can effectively reduce the viability of cancer cells where STAT3 is constitutively active and induce programmed cell death.

Data Presentation: Efficacy of this compound

While specific IC50 values for this compound are not consistently reported across publicly available literature, the effective concentration for observing biological effects such as inhibition of cell viability and induction of apoptosis in sensitive cell lines generally falls within the low micromolar range. For a structurally related analog, LLL12, concentrations of 2.5 µM to 5 µM have been shown to be effective. It is strongly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.

Table 1: Reported Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference |

| U87 | Glioblastoma | Inhibition of cell viability, induction of apoptosis.[2] | [2] |

| U373 | Glioblastoma | Inhibition of cell viability, induction of apoptosis.[2] | [2] |

| U251 | Glioblastoma | Inhibition of cell viability, induction of apoptosis.[2] | [2] |

| K562 | Chronic Myeloid Leukemia | Decreased cell viability, induction of apoptosis.[1] | [1] |

Experimental Protocols

General Guidelines for this compound Preparation and Storage

-

Reconstitution: this compound is typically provided as a solid. Reconstitute it in sterile DMSO to create a stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Adherent cancer cells (e.g., U87, U373, U251)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 20 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 5-10 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells treated with this compound (and vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-